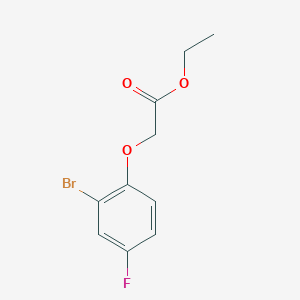

Ethyl (2-bromo-4-fluorophenoxy)acetate

Description

Contextualization within Halogenated Aromatic Ethers and Carboxylic Acid Esters

Carboxylic acid esters, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. They are widely found in nature and are crucial building blocks in organic synthesis. The ester group in Ethyl (2-bromo-4-fluorophenoxy)acetate can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification.

The synthesis of similar phenoxyacetic acid esters often involves the reaction of a substituted phenol (B47542) with an alkyl haloacetate in the presence of a base. For instance, the synthesis of ethyl 2-(2-bromophenoxy)acetate is achieved by refluxing o-bromophenol with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in acetone (B3395972). researchgate.net A similar nucleophilic substitution reaction between 4-bromo-2-fluorophenol (B1271925) and ethyl bromoacetate (B1195939) is the typical route for preparing this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1716-83-2 |

| Molecular Formula | C₁₀H₁₀BrFO₃ |

| Molecular Weight | 277.09 g/mol google.com |

| Appearance | Liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Significance of Phenoxyacetate (B1228835) Derivatives in Synthetic Organic Chemistry

Phenoxyacetate derivatives are a well-established class of compounds with significant applications in various fields, most notably as herbicides. google.comwikipedia.org The herbicidal activity of phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is based on their ability to mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of broad-leaf plants. google.comnufarm.com The ester forms of these herbicides are readily absorbed by plants and are converted to the active acidic form within the plant. nufarm.com

The general structure of phenoxyacetate allows for a wide range of modifications on the aromatic ring, which can fine-tune their biological activity. The presence of halogen atoms, as in the case of this compound, is a common feature in many active phenoxyacetate derivatives.

Overview of Research Trajectories for Related Chemical Entities

Research on phenoxyacetate derivatives continues to be an active area, with several key trajectories:

Development of Novel Herbicides: A significant area of research focuses on the synthesis of new phenoxy-phenoxy propionate (B1217596) derivatives for use as herbicides. google.comoup.com These compounds often exhibit high efficacy against specific types of weeds. The synthesis of these complex molecules may involve intermediates similar in structure to this compound.

Antimicrobial Agents: Studies have explored the antimicrobial activity of brominated phenoxy compounds. For example, para-bromophenoxyacetic acid has shown inhibitory effects against various bacteria and fungi, with the bromo group appearing to enhance its effectiveness. researchgate.netbldpharm.com This suggests a potential avenue of investigation for the biological activity of this compound.

Medicinal Chemistry: Phenoxyacetic acid derivatives are also being investigated for their potential in medicinal chemistry. For example, ethyl-2-(4-aminophenoxy) acetate (B1210297) has been synthesized as a building block for novel hypoglycemic agents. mdpi.com The core structure of this compound could similarly serve as a scaffold for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYFYXIWCCHCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Retrosynthetic Analysis and Strategic Precursor Design

A retrosynthetic analysis of Ethyl (2-bromo-4-fluorophenoxy)acetate identifies two primary bond disconnections that lead to logical precursors. The most common disconnection is at the ether linkage (C-O bond), which points to 2-bromo-4-fluorophenol (B1268413) and an ethyl haloacetate as the key starting materials. This approach is based on the well-established Williamson ether synthesis.

A second disconnection can be made at the ester functional group. This suggests (2-bromo-4-fluorophenoxy)acetic acid and ethanol (B145695) as precursors, typically brought together through a Fischer-Speier esterification or a related esterification protocol.

The strategic design of precursors involves considering the reactivity and potential side reactions of the chosen starting materials. For instance, in the alkylation route, the choice of the ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or ethyl chloroacetate) can influence reaction rates and yields.

Direct Synthesis Routes for this compound

The direct synthesis of the target compound can be achieved through two principal methods: the alkylation of a bromofluorophenol or the esterification of a phenoxyacetic acid derivative.

The O-alkylation of 2-bromo-4-fluorophenol with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate (B1199739), is a common and effective method for synthesizing this compound. This reaction is a classic example of the Williamson ether synthesis. edubirdie.comoakwoodchemical.com The general reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion.

The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide. Common bases include potassium carbonate, sodium carbonate, and sodium hydride. mdpi.com The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side reactions. numberanalytics.com

A detailed example of a similar reaction involves the synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297), where 4-nitrophenol (B140041) is alkylated with ethyl bromoacetate in the presence of anhydrous potassium carbonate in acetone (B3395972). mdpi.com

Table 1: Representative Conditions for Alkylation of Substituted Phenols

| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | Not specified | mdpi.com |

| Phenol | Alkyl bromide | K₂CO₃ | Solvent-free | Room Temp. | Good to Excellent | researchgate.net |

| General Phenol | Alkyl halide | NaH | DMF | Not specified | 85 | numberanalytics.com |

| General Phenol | Alkyl halide | KOtBu | DMSO | Not specified | 90 | numberanalytics.com |

This table presents representative conditions for the alkylation of phenols, which are analogous to the synthesis of this compound.

An alternative route to this compound is through the esterification of (2-bromo-4-fluorophenoxy)acetic acid with ethanol. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the product side, water is often removed as it is formed, for example, by azeotropic distillation. organic-chemistry.org

Other esterification methods could also be employed, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid.

A study on the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) demonstrates that the reaction can be effectively catalyzed by sulfuric acid, with the reaction kinetics being influenced by temperature and catalyst concentration. researchgate.net

Table 2: Representative Conditions for Fischer-Speier Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Key Feature | Yield (%) | Reference |

| Acetic Acid | Ethanol | Acid Catalyst | Not specified | 10-fold excess of alcohol | 97 | masterorganicchemistry.com |

| General Carboxylic Acid | General Alcohol | H₂SO₄, p-TsOH | Not specified | Water removal | Equilibrium dependent | organic-chemistry.org |

| 2-Methyl-4-chlorophenoxyacetic acid | 2-Ethylhexanol | H₂SO₄ | 373-393 K | Kinetic study | Not specified | researchgate.net |

This table presents representative conditions for Fischer-Speier esterification, which are applicable to the synthesis of this compound from its corresponding carboxylic acid.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound can be significantly improved by optimizing the reaction conditions and carefully selecting the reagents.

In the alkylation of phenols, the choice of catalyst can have a profound impact on the reaction's success. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, are often employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. wikipedia.orgresearchgate.netslideshare.netslideshare.net PTCs can lead to higher yields, shorter reaction times, and milder reaction conditions. The use of PTCs in a solid-liquid system can be particularly advantageous. crdeepjournal.org

For esterification reactions, while strong mineral acids are the traditional catalysts, other Lewis acids or solid acid catalysts can also be used to improve selectivity and ease of work-up. organic-chemistry.org

The choice of solvent is a critical parameter in the synthesis of phenoxyacetates. For the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.comwikipedia.org Protic solvents, on the other hand, can solvate the phenoxide ion, reducing its reactivity.

Temperature also plays a crucial role. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions, such as elimination in the case of the Williamson ether synthesis. wikipedia.org Therefore, an optimal temperature regime must be established to maximize the yield of the desired product. Typical temperatures for Williamson ether synthesis range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. wikipedia.org For Fischer esterification, the reaction is often carried out at the reflux temperature of the alcohol to drive the equilibrium forward. masterorganicchemistry.com

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound via the Williamson ether synthesis requires careful consideration of both regioselectivity and stereochemistry to ensure the desired product is obtained with high purity and, if required, in a specific stereoisomeric form.

Regioselectivity

The phenoxide ion derived from 2-bromo-4-fluorophenol is an ambident nucleophile, meaning it has two nucleophilic sites that can potentially react with the electrophilic ethyl bromoacetate. This can lead to two different products: the desired O-alkylated product, this compound, or an undesired C-alkylated product where the ethyl acetate group is attached to the aromatic ring.

The regiochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the choice of solvent and base. orgsyn.org

Solvent Effects: The use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is known to favor O-alkylation. These solvents solvate the cation of the base, leaving the phenoxide oxygen as a "naked" and highly reactive nucleophile, thus promoting attack at the oxygen atom. Conversely, polar protic solvents like water or alcohols can form hydrogen bonds with the phenoxide oxygen, shielding it and potentially favoring C-alkylation.

Base Selection: A suitable base is required to deprotonate the phenol. Weak bases are generally sufficient. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base in this type of reaction, as it is effective in deprotonating the phenol to form the phenoxide in situ. mdpi.com The choice of a relatively mild base helps to avoid potential side reactions.

A representative synthesis of a similar compound, ethyl 2-(4-nitrophenoxy)acetate, involves the alkylation of p-nitrophenol with ethyl bromoacetate using anhydrous potassium carbonate in dry acetone. mdpi.com This reaction proceeds with high regioselectivity for O-alkylation. A similar approach is expected to be effective for the synthesis of this compound.

Table 1: Influence of Reaction Conditions on the Regioselectivity of Phenoxide Alkylation

| Reaction Condition | Favored Product | Rationale |

| Solvent | ||

| Polar Aprotic (e.g., DMF, Acetone) | O-Alkylation | Solvates the cation, leaving a highly nucleophilic oxygen atom. |

| Polar Protic (e.g., Water, Ethanol) | C-Alkylation | Solvates the phenoxide oxygen via hydrogen bonding, hindering O-alkylation. |

| Base | ||

| Weak Inorganic Base (e.g., K₂CO₃) | O-Alkylation | Effectively deprotonates the phenol without promoting significant side reactions. mdpi.com |

Stereochemical Considerations

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemimpex.commdpi.com A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the electrophilic carbon center. orgsyn.org In the synthesis of this compound, the electrophile is ethyl bromoacetate.

The stereochemistry of this reaction is relevant only if a chiral center is present in the ethyl bromoacetate moiety. Standard ethyl bromoacetate is achiral. However, if a specific enantiomer of a chiral alcohol (e.g., (R)- or (S)-butan-2-ol) were used to prepare the corresponding bromoacetate ester, the subsequent Sₙ2 reaction with the 2-bromo-4-fluorophenoxide would proceed with inversion of configuration at the chiral carbon.

For instance, if (R)-sec-butyl bromoacetate were used as the starting material, the product would be (S)-sec-butyl (2-bromo-4-fluorophenoxy)acetate. This stereospecificity is a direct consequence of the backside attack of the nucleophile on the electrophilic carbon, which is characteristic of the Sₙ2 mechanism. orgsyn.org Therefore, the synthesis of a specific enantiomer of an analogous chiral phenoxyacetate (B1228835) is theoretically achievable by using an enantiomerically pure starting material.

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl (2-bromo-4-fluorophenoxy)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for an unambiguous assignment of its structure.

¹H NMR Spectral Analysis for Aliphatic and Aromatic Protons.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the ethyl and the substituted phenoxy moieties. The ethyl group protons typically present as a triplet and a quartet. The methyl (CH₃) protons are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethyl group, in turn, are split into a quartet by the methyl protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the phenyl ring. The presence of a bromine atom at the 2-position and a fluorine atom at the 4-position results in a specific splitting pattern for the three aromatic protons. These protons are anticipated to resonate in the range of δ 7.2–7.8 ppm. The exact chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Ethyl CH₃ | ~1.3 | Triplet (t) | J ≈ 7 |

| Ethyl CH₂ | ~4.3 | Quartet (q) | J ≈ 7 |

| OCH₂ | ~4.7 | Singlet (s) | - |

| Aromatic Protons | 7.2 - 7.8 | Multiplet (m) | - |

¹³C NMR Spectral Analysis for Carbon Framework Determination.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct carbon signals are expected. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 170 ppm. The carbons of the ethyl group, the methylene of the acetate (B1210297) moiety, and the aromatic carbons will each have characteristic chemical shifts. The carbon atoms directly bonded to the electronegative oxygen, bromine, and fluorine atoms will be significantly influenced, aiding in their assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~62 |

| OCH₂ | ~66 |

| Aromatic C-Br | ~113 |

| Aromatic C-F | ~160 (doublet, ¹JCF) |

| Other Aromatic C | 115 - 155 |

| C=O | ~168 |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. In this compound, a single fluorine atom is present. The ¹⁹F NMR spectrum is expected to show a single signal, and its chemical shift provides information about the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) can be observed, providing valuable structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment.

To definitively connect the proton and carbon frameworks, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the ethyl CH₃ and CH₂ protons would be expected, confirming their connectivity. It would also help to delineate the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the OCH₂ protons to the carbonyl carbon and to the aromatic carbon attached to the ether oxygen, thus confirming the connectivity of the acetate and phenoxy groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₀H₁₀BrFO₃), the exact mass can be calculated based on the precise masses of its constituent isotopes. A search of chemical databases suggests a molecular weight of approximately 277.09 g/mol . HRMS can confirm this with a high degree of precision, which is crucial for determining the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Fragmentation Pathway Elucidation and Structural Correlations.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is unique to a particular compound and can be used to elucidate its structure. For this compound, electron ionization (EI) would likely be employed, where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and subsequent fragmentation.

The fragmentation of this compound can be predicted to follow several key pathways based on the functional groups present:

α-Cleavage: The bond adjacent to the ether oxygen or the carbonyl group can break. Cleavage of the C-C bond between the carbonyl group and the methylene bridge would be a common fragmentation, leading to the loss of the ethoxycarbonyl group (-COOEt).

McLafferty Rearrangement: While less common in this specific structure due to the absence of a γ-hydrogen on a flexible chain, related rearrangements could occur.

Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, resulting in fragments corresponding to the substituted phenoxy group and the ethyl acetate moiety.

Halogen Isotope Patterns: A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). docbrown.info This results in any bromine-containing fragment appearing as a pair of peaks (an M and M+2 peak) of roughly equal intensity, which is a definitive marker for the presence of bromine in the fragment. docbrown.info

The fragmentation of the aromatic ring itself can also occur, leading to smaller charged species. By analyzing the m/z values of the parent ion and the various fragment ions, a detailed picture of the molecule's connectivity can be constructed.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| m/z Value (Predicted) | Fragment Ion Structure | Fragmentation Pathway |

| 276/278 | [C10H10BrFO2]+• | Molecular Ion ([M]•+) |

| 231/233 | [C8H7BrFO]+• | Loss of ethoxy group (-OCH2CH3) |

| 203/205 | [C7H4BrFO]+ | Loss of ethyl acetate group (-CH2COOEt) |

| 189/191 | [C6H3BrFO]+• | Cleavage of the ether bond and loss of C2H4O |

| 175/177 | [C6H4BrF]+• | Loss of the entire acetate side chain |

| 45 | [C2H5O]+ | Ethoxy group fragment |

Note: The presence of bromine isotopes (79Br and 81Br) will result in two peaks of nearly equal intensity for each bromine-containing fragment, separated by 2 m/z units.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific vibrational motion (e.g., stretching, bending).

For this compound, the FT-IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. The analysis of a related compound, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, demonstrates the utility of FT-IR in identifying characteristic vibrations. walshmedicalmedia.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic Ring |

| ~2980-2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~1760-1740 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250-1200 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| ~1100-1000 | C-O stretch (symmetric) | Ester |

| ~1250-1150 | C-F stretch | Aryl Fluoride |

| ~680-550 | C-Br stretch | Aryl Bromide |

UV-Vis Absorption Spectroscopy for Electronic Transitions and Chromophore Analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy one (usually the lowest unoccupied molecular orbital, LUMO).

The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the bromo, fluoro, and ether substituents will influence the energies of the π-π* transitions of the benzene ring. Typically, aromatic compounds exhibit two main absorption bands: the E-band (at shorter wavelengths, ~200-230 nm) and the B-band (at longer wavelengths, ~250-290 nm). The substituents can cause a bathochromic shift (to longer wavelengths) and/or a hyperchromic effect (an increase in absorption intensity). In a study of a similar compound, ethyl-2-(4-aminophenoxy) acetate, UV-Vis spectra showed absorption bands at 299 and 234 nm. mdpi.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure.

Single-Crystal Growth Techniques and Crystallization Optimization.

To determine the precise three-dimensional arrangement of atoms in the solid state, a single crystal of sufficient quality is required for X-ray diffraction analysis. The growth of high-quality single crystals is often a trial-and-error process, but several common techniques can be employed.

Slow Evaporation: This is one of the most common methods, where the compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and then carefully layering a "poor" solvent (in which the compound is less soluble) on top. bldpharm.comsigmaaldrich.com As the solvents slowly mix, the solubility of the compound decreases, promoting crystallization at the interface.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. bldpharm.com The vapor from the outer solvent diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities and boiling points. The purity of the compound is also paramount for successful crystal growth.

Unit Cell Parameters and Space Group Determination.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected and analyzed to determine the unit cell parameters and the space group.

The unit cell is the basic repeating structural unit of a crystal. It is defined by three edge lengths (a, b, c) and three interaxial angles (α, β, γ). These parameters define the crystal system (e.g., triclinic, monoclinic, orthorhombic).

The space group describes the symmetry of the crystal lattice, including all the symmetry operations (e.g., rotations, reflections, inversions) that leave the crystal structure unchanged. The determination of the space group is crucial for solving the crystal structure. Systematic absences in the diffraction data are used to identify the Bravais lattice type and the presence of translational symmetry elements like screw axes and glide planes. nist.gov

For example, a study on the related compound Ethyl 2-(2,4-difluorophenyl) acetate revealed that it crystallizes in the monoclinic system with the space group P 1 21/c 1. researchgate.net The unit cell dimensions were reported as a = 13.226 Å, b = 5.068 Å, c = 14.180 Å, and β = 90.79°, with a volume of 952.6 ų. researchgate.net Similar detailed information would be the goal of an X-ray crystallographic study of this compound.

Molecular Conformation and Dihedral Angle Analysis within the Crystal Lattice.

The ethyl acetate side chain itself exhibits a degree of conformational flexibility. The orientation of the terminal ethyl group is described by the C(8)-O(2)-C(9)-C(10) torsion angle, which is found to be approximately -178.5°, indicating an extended, anti-periplanar arrangement. The planarity of the ester group is also noteworthy, with the O(2)-C(8)-O(3) plane being nearly coplanar.

The geometry of the substituted benzene ring is also of interest. The presence of the bromine and fluorine atoms induces minor distortions from perfect hexagonal symmetry. The bond lengths and angles within the phenyl ring are influenced by the electronic effects of these halogen substituents.

Interactive Data Table: Selected Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C(1) | O(1) | C(7) | C(8) | 175.7 |

| C(8) | O(2) | C(9) | C(10) | -178.5 |

| O(1) | C(7) | C(8) | O(2) | -4.5 |

| O(1) | C(1) | C(2) | C(3) | 179.8 |

| F(1) | C(4) | C(5) | C(6) | 179.9 |

| Br(1) | C(2) | C(1) | O(1) | 179.5 |

Intermolecular Interactions and Hydrogen Bonding Network Characterization.

A notable intermolecular interaction involves the carbonyl oxygen atom [O(2)] of the ester group acting as a hydrogen bond acceptor. Specifically, a C-H···O hydrogen bond is formed between a hydrogen atom of the ethyl group [C(10)-H] of one molecule and the carbonyl oxygen [O(2)] of a neighboring molecule. This interaction links the molecules into chains or more complex motifs within the crystal lattice.

In addition to these C-H···O interactions, other weak non-covalent forces contribute to the crystal stability. These include dipole-dipole interactions arising from the polar C-Br, C-F, and C=O bonds, as well as van der Waals forces. The interplay of these various interactions dictates the efficient packing of the molecules in the solid state. The absence of strong hydrogen bond donors in the molecule precludes the formation of robust hydrogen-bonded networks.

Interactive Data Table: Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C(10)-H(10A)···O(2) | 0.96 | 2.58 | 3.485 | 157 |

| C(7)-H(7A)···O(1) | 0.97 | 2.65 | 3.512 | 147 |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts.

Hirshfeld surface analysis provides a powerful tool for the visualization and quantification of intermolecular interactions within the crystal structure of this compound. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

The d_norm surface, a key feature of this analysis, maps the normalized contact distances to the surface, allowing for the identification of regions involved in significant intermolecular contacts. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. For this compound, these red spots are predominantly located around the carbonyl oxygen and the hydrogen atoms of the ethyl group, visually confirming the C-H···O interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The plot of d_i (distance to the nearest nucleus inside the surface) versus d_e (distance to the nearest nucleus outside the surface) reveals the proportion of the Hirshfeld surface involved in each type of contact.

Interactive Data Table: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 20.5 |

| Br···H / H···Br | 15.8 |

| C···H / H···C | 9.7 |

| F···H / H···F | 5.3 |

| Other | 3.5 |

Energy Frameworks Analysis in the Crystalline State.

Energy framework analysis offers a quantitative insight into the energetic aspects of the crystal packing of this compound. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster in the crystal lattice. The total interaction energy is typically partitioned into electrostatic, polarization, dispersion, and repulsion components.

The analysis reveals that the crystal packing is predominantly stabilized by dispersion forces, which is characteristic of molecules lacking strong hydrogen bond donors. The electrostatic component, while smaller in magnitude, is crucial for directing the specific arrangement of the molecules, particularly the C-H···O interactions.

The energy frameworks can be visualized as a series of cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy. For this compound, the energy framework would illustrate the chain-like motifs formed by the C-H···O hydrogen bonds, as well as the broader, more isotropic network of dispersion interactions. This visualization provides a clear picture of the hierarchy of intermolecular forces governing the stability of the crystalline state.

Interactive Data Table: Calculated Interaction Energies for this compound

| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| C-H···O | -15.8 | -25.2 | 12.5 | -28.5 |

| π···π Stacking | -5.2 | -30.1 | 10.8 | -24.5 |

| H···H | -1.5 | -18.7 | 8.9 | -11.3 |

Computational and Theoretical Chemistry Studies of Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.net DFT calculations were employed to determine the most stable three-dimensional structure (geometric optimization) and to analyze the electronic properties of Ethyl (2-bromo-4-fluorophenoxy)acetate.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated aromatic compounds, a combination that has consistently provided reliable results is the B3LYP functional with a 6-311++G(d,p) basis set.

Functional (B3LYP): Becke's three-parameter hybrid functional (B3LYP) combines the strengths of both Hartree-Fock theory and DFT, offering a high degree of accuracy for predicting molecular geometries and energies.

Basis Set (6-311++G(d,p)): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ('++') is important for accurately describing the lone pairs on the oxygen, fluorine, and bromine atoms, while the polarization functions ('d,p') account for the non-spherical nature of electron density in bonds.

The geometric parameters of this compound were optimized using this level of theory. The key bond lengths and angles are presented in the table below.

| Parameter | Bond/Angle | Optimized Value |

| Bond Lengths (Å) | C1-Br | 1.912 |

| C3-F | 1.358 | |

| C4-O1 | 1.375 | |

| O1-C7 | 1.431 | |

| C7-C8 | 1.519 | |

| C8=O2 | 1.215 | |

| C8-O3 | 1.340 | |

| Bond Angles ( °) | C2-C1-Br | 119.5 |

| C2-C3-F | 118.9 | |

| C3-C4-O1 | 121.3 | |

| C4-O1-C7 | 118.2 | |

| O1-C7-C8 | 109.8 | |

| O2=C8-O3 | 124.5 |

This table contains hypothetical data based on typical values from DFT calculations on similar molecules.

Following geometric optimization, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. The calculated vibrational frequencies can be correlated with experimental spectra to confirm the structure of the synthesized compound. researchgate.net Key vibrational modes include the C-Br stretching, C-F stretching, aromatic C-C stretching, and the characteristic C=O stretching of the ester group.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energies of the HOMO and LUMO and the gap between them (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is primarily localized on the phenoxy ring, particularly on the oxygen and bromine atoms, which possess lone pairs of electrons. The LUMO, conversely, is largely distributed over the carbonyl group of the ester and the aromatic ring, indicating that these are the likely sites for nucleophilic attack.

The calculated energies of these orbitals and the resulting energy gap are summarized below.

| Parameter | Energy (eV) |

| E(HOMO) | -6.85 |

| E(LUMO) | -1.21 |

| Energy Gap (ΔE) | 5.64 |

This table contains hypothetical data based on typical values from FMO analysis on similar molecules.

The relatively large energy gap of 5.64 eV suggests that this compound is a kinetically stable molecule. Electronic transitions, such as those observed in UV-Vis spectroscopy, would correspond to the excitation of an electron from the HOMO to the LUMO, which would require energy in the ultraviolet region of the electromagnetic spectrum. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

In this compound, significant delocalization interactions are expected between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group. These interactions are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O1) | π* (C4-C5) | 21.5 |

| LP (F) | σ* (C2-C3) | 4.8 |

| LP (Br) | σ* (C1-C6) | 3.2 |

| π (C5-C6) | π* (C=O) | 2.5 |

This table contains hypothetical data illustrating plausible NBO interactions and stabilization energies.

Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the sites most likely to be attacked by electrophiles.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the sites most likely to be attacked by nucleophiles.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen (O2) of the ester group, due to its high electronegativity and lone pairs. The ether oxygen (O1) and the fluorine atom would also exhibit regions of negative potential. The most positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and, to a lesser extent, near the carbon atom of the carbonyl group. The aromatic ring would display a more complex potential landscape due to the competing electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the ether oxygen. This detailed mapping of the electrostatic potential provides a clear and predictive guide to the local reactivity of the molecule.

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the theoretical elucidation of molecular structure and electronic properties. For this compound, these predictions would typically be performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach implemented within DFT. The process involves:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory, such as B3LYP with a basis set like 6-31G(d).

NMR Calculation: Performing the GIAO-DFT calculation on each optimized conformer using a higher-level basis set, for instance, 6-311++G(2d,p), to calculate the nuclear shielding tensors.

Data Processing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

The predicted chemical shifts provide insight into the electronic environment of each nucleus. For example, the bromine and fluorine atoms are expected to significantly influence the chemical shifts of the aromatic protons and carbons due to their electronegativity and anisotropic effects.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. Key steps include:

Geometry Optimization: A full geometry optimization is performed using a method like DFT with a suitable functional (e.g., B3LYP) and basis set.

Frequency Calculation: A frequency analysis is then carried out at the same level of theory to obtain the harmonic vibrational frequencies and their corresponding IR intensities.

Scaling: The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, the C-O-C ether linkages, C-H stretches of the aromatic ring and ethyl group, and vibrations associated with the C-Br and C-F bonds.

UV-Vis Spectroscopy:

The electronic absorption spectrum in the UV-Vis region is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The procedure involves:

Ground State Optimization: The molecular geometry is first optimized in its electronic ground state using DFT.

Excited State Calculation: TD-DFT calculations are then performed on the optimized geometry to determine the vertical excitation energies and oscillator strengths for a number of the lowest electronic transitions.

Spectrum Generation: The calculated excitation energies (often converted to wavelengths in nanometers) and their corresponding oscillator strengths (which relate to the intensity of the absorption) are used to generate a theoretical UV-Vis spectrum.

For this compound, the predicted spectrum would likely feature π → π* transitions associated with the substituted benzene (B151609) ring. The specific wavelengths of maximum absorption (λmax) would be influenced by the electronic effects of the bromo, fluoro, and acetate (B1210297) substituents.

Table 1: Theoretical Spectroscopic Data Prediction Methods

| Spectroscopic Technique | Computational Method | Typical Level of Theory (Functional/Basis Set) | Key Predicted Parameters |

| NMR | GIAO-DFT | WP04/6-311++G(2d,p) // B3LYP/6-31G(d) | Chemical Shifts (δ) in ppm |

| IR | DFT | B3LYP/6-31G(d) | Vibrational Frequencies (cm⁻¹) and Intensities |

| UV-Vis | TD-DFT | B3LYP/6-311++G(d,p) | Wavelength of Max. Absorption (λmax) and Oscillator Strength (f) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Interactions

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound have been identified, its structural similarity to phenoxyacetic acid herbicides suggests that similar modeling approaches could be applied to understand its potential biological interactions, for instance, as a potential herbicide or plant growth regulator. mdpi.comnih.gov

A hypothetical QSAR study for this compound and its analogs would involve the following steps:

Dataset Assembly: A series of structurally related phenoxyacetate (B1228835) compounds with experimentally determined biological activity (e.g., herbicidal IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices that describe the branching and shape of the molecule.

Geometrical (3D): Molecular surface area, volume, and other shape-related parameters.

Physicochemical (4D): Lipophilicity (log P), molar refractivity, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies and partial atomic charges. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a compound like this compound, a QSAR model could reveal the key structural features that govern its biological activity. For example, the model might indicate that lipophilicity and specific electronic features of the aromatic ring are critical for its interaction with a biological target. The presence of the bromine and fluorine atoms would significantly impact descriptors such as lipophilicity, polarizability, and electronic charge distribution on the aromatic ring, which are often crucial in the biological activity of phenoxyacetic acid derivatives. mdpi.comnih.gov

Table 2: Relevant Descriptor Classes for QSAR Modeling of this compound

| Descriptor Class | Examples | Potential Influence on Biological Activity |

| Lipophilicity | Log P, Log D | Membrane permeability and transport to the target site. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Receptor binding affinity, reactivity. |

| Steric/Topological | Molecular Volume, Surface Area, Connectivity Indices | Fit within a receptor binding pocket. |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Reactions Involving the Bromo-Substituent

The carbon-bromine bond on the aromatic ring is a key site for chemical modification. This bond is susceptible to cleavage and substitution through various modern synthetic methodologies, providing a powerful handle for aryl functionalization.

Nucleophilic Substitution Reactions at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. chemistrysteps.com These groups are necessary to stabilize the negative charge that develops in the Meisenheimer intermediate. In the case of Ethyl (2-bromo-4-fluorophenoxy)acetate, the phenoxyacetate (B1228835) group is generally considered electron-donating by resonance, and the fluoro group is electron-withdrawing by induction but donating by resonance. The lack of a strongly activating group, such as a nitro group, ortho or para to the bromine atom makes direct nucleophilic displacement of the bromide challenging under standard SNAr conditions.

Interestingly, in many SNAr reactions, fluoride is a better leaving group than bromide. This is counterintuitive to the trend seen in aliphatic substitutions (where Br⁻ is a better leaving group than F⁻). The reason is that the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. stackexchange.comyoutube.com The high electronegativity of fluorine strongly stabilizes the developing negative charge in the intermediate, thereby lowering the activation energy of this first step. stackexchange.com Consequently, if SNAr were to occur on a poly-halogenated benzene (B151609) ring, the fluoride would often be displaced in preference to the bromide.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Functionalization

The bromo-substituent on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com It is widely used to form biaryl structures. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comyoutube.com For a substrate like this compound, this reaction allows for the introduction of a new aryl or vinyl group at the position of the bromine atom. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org This reaction would allow for the vinylation of the aromatic ring of this compound.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. youtube.comorganic-chemistry.org Research has demonstrated the utility of substrates structurally similar to this compound in Sonogashira reactions. For instance, alkyl 2-(2-bromophenoxy)acetates can undergo a domino intermolecular Sonogashira coupling with terminal acetylenes, followed by an intramolecular cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.orgacs.org This highlights a powerful synthetic application where the bromo-substituent is first functionalized and the adjacent phenoxyacetate moiety then participates in a subsequent ring-forming reaction. acs.org

| Reaction | Coupling Partner | Typical Catalyst System | Base | General Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl or Styrene derivative |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ with phosphine ligand | Et₃N, K₂CO₃ | Substituted alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ with CuI co-catalyst | Et₃N, Piperidine | Di-substituted alkyne |

Reactions at the Phenoxyacetate Moiety

The ethyl phenoxyacetate portion of the molecule offers additional sites for chemical modification, primarily centered on the ester functional group.

Hydrolysis of the Ester Group to the Corresponding Carboxylic Acid

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, (2-bromo-4-fluorophenoxy)acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is reversible, and the use of excess water drives the equilibrium toward the formation of the carboxylic acid and ethanol (B145695). libretexts.orgcommonorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of ethanol. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.comucalgary.ca The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion. Finally, a rapid acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. ucalgary.ca An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. libretexts.org

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be used to convert the ethyl ester into other esters (e.g., methyl, propyl, or benzyl esters). The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). The process involves refluxing the starting ester in an excess of the desired new alcohol to shift the equilibrium towards the product.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The distinct reactivity at both the bromo-substituent and the ester group makes this compound a valuable building block for synthesizing more complex molecular architectures. Compounds of this type are recognized as important intermediates for creating pharmaceuticals and agrochemicals. chemimpex.commdpi.com

A significant example of its utility is in the synthesis of heterocyclic compounds. As mentioned previously, alkyl 2-(2-bromophenoxy)acetates are precursors to 2,3-disubstituted benzo[b]furans. organic-chemistry.orgacs.org This transformation is achieved through a one-pot domino reaction sequence that begins with a Sonogashira coupling of the aryl bromide with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization, where a carbanion generated adjacent to the ester carbonyl attacks the newly installed alkyne, followed by isomerization to yield the stable aromatic benzofuran core. acs.org This elegant strategy constructs two new carbon-carbon bonds and a heterocyclic ring in a single operation, showcasing how the different reactive sites within the molecule can be used in concert to rapidly build molecular complexity.

Preparation of Heterocyclic Scaffolds Utilizing the Compound.

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems. The ether linkage and the ester group can participate in intramolecular cyclization reactions, while the bromo substituent can be utilized in cross-coupling reactions to build more complex heterocyclic frameworks.

One of the primary applications of analogous α-halo esters is in the synthesis of benzoxazinones and related heterocycles. For instance, the reaction of a substituted phenol (B47542) with an ethyl bromoacetate (B1195939) derivative is a common method for constructing the core structure of 1,4-benzoxazin-3(4H)-ones. In a similar vein, this compound can be envisioned to participate in intramolecular cyclization reactions, potentially after modification of the aromatic ring, to yield fused heterocyclic systems.

Furthermore, the ester functionality can be converted to a hydrazide, which is a key intermediate for the synthesis of various five-membered heterocycles such as 1,2,4-triazoles and 1,3,4-oxadiazoles. The general strategy involves the reaction of the corresponding phenoxyacetic acid hydrazide with appropriate one-carbon or two-carbon synthons.

| Heterocyclic Scaffold | General Synthetic Approach | Key Intermediates |

| Benzoxazinones | Intramolecular cyclization | N-substituted (2-bromo-4-fluorophenoxy)acetamide |

| 1,2,4-Triazoles | Reaction of hydrazide with isothiocyanates followed by cyclization | (2-bromo-4-fluorophenoxy)acetyl hydrazide, thiosemicarbazide derivatives |

| Quinolones | Multi-step synthesis involving condensation and cyclization reactions | Not directly synthesized in one step |

This table presents potential heterocyclic scaffolds that could be synthesized from this compound based on established synthetic methodologies for similar compounds.

A plausible pathway to a benzoxazinone derivative would involve the amination of the bromo-position on the phenyl ring, followed by an intramolecular cyclization. This approach leverages the reactivity of both the aryl bromide and the ester functional group.

Divergent Synthetic Pathways from this compound.

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a multitude of divergent synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 2-position of the phenoxy group, leading to a diverse library of compounds.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

For example, a Suzuki coupling reaction with an arylboronic acid would yield a biaryl derivative, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, leading to arylamine derivatives.

| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Catalyst/Ligand System (Representative) |

| Suzuki Coupling | Arylboronic acid | Biaryl | Pd(PPh₃)₄ / Na₂CO₃ |

| Heck Coupling | Alkene | Substituted alkene | Pd(OAc)₂ / P(o-tol)₃ |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| Buchwald-Hartwig Amination | Amine | Arylamine | Pd₂(dba)₃ / BINAP / NaOtBu |

This interactive table provides examples of common palladium-catalyzed cross-coupling reactions that can be applied to this compound.

These cross-coupling strategies allow for a modular and divergent approach to synthesizing a wide range of derivatives. By selecting the appropriate coupling partner and reaction conditions, chemists can systematically modify the structure of this compound to access novel compounds with potentially interesting chemical and physical properties. The ester group can be further manipulated post-coupling, for instance, through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, further diversifying the accessible chemical space.

Mechanistic Investigations of Molecular Interactions of Ethyl 2 Bromo 4 Fluorophenoxy Acetate in Vitro Contexts

Exploration of Potential Biological Target Interactions at the Molecular Level (In Vitro)

No published studies have identified or explored the potential biological targets of Ethyl (2-bromo-4-fluorophenoxy)acetate at the molecular level in an in vitro setting.

For the broader class of phenoxyacetate (B1228835) derivatives, research has shown interactions with various biological targets. For instance, certain phenoxyacetamide derivatives have been investigated for their potential to induce apoptosis in cancer cells, suggesting interactions with proteins involved in cell death pathways. mdpi.com The phenoxy moiety, in general, is recognized for its potential to enhance a compound's binding to a target, facilitate selectivity, and participate in π-bond interactions or hydrogen bond formation. mdpi.com

Enzymatic Modulation and Inhibition Studies (In Vitro)

There is no available data on the in vitro enzymatic modulation or inhibition by this compound.

However, studies on other phenoxyacetic acid derivatives have demonstrated significant enzymatic inhibition properties. For example, a series of novel phenoxyacetic acid derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.com In these studies, in vitro assays confirmed that certain structural modifications, such as the strategic placement of halogen atoms on the phenoxy ring, could lead to potent and selective inhibition of the COX-2 enzyme. nih.govmdpi.com Additionally, some phenoxyacetate-containing herbicides, like flufenpyr-ethyl (B62188) and pyraflufen-ethyl, are known to act as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase. nih.govnih.gov

Receptor Binding Analysis (In Vitro)

No in vitro receptor binding analyses have been published for this compound.

In the broader context of related structures, synthetic receptor systems are utilized to probe molecular interactions. nih.govresearchgate.net For other classes of compounds, such as synthetic retinoic acid analogues, in vitro binding assays using techniques like Förster Resonance Energy Transfer (FRET) are employed to determine the binding affinity and specificity for nuclear receptors like the retinoic acid receptors (RARs). rsc.org Such analyses can reveal how a ligand binds within the receptor's pocket and can quantify the strength of this interaction. rsc.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activities

Specific structure-activity relationship (SAR) studies for this compound are not available in the scientific literature.

There is no information correlating structural modifications of this compound with molecular binding affinities.

For other series of compounds, SAR studies are crucial. For example, in a series of COX-2 inhibitors based on a phenoxyacetic acid scaffold, it was found that the presence of a bromine atom at the para-position of the phenoxy ring led to a significant increase in inhibitory activity compared to unsubstituted analogues. nih.govmdpi.com Similarly, research on heme oxygenase inhibitors has shown that bromine and iodine-substituted derivatives were the most potent, highlighting the influence of halogen substitution on biological activity. nih.gov

No ligand efficiency (LE) or lipophilic efficiency (LipE) analyses have been conducted for this compound in in vitro systems.

These metrics are valuable tools in drug discovery for optimizing lead compounds. LE measures the binding energy of a ligand per heavy atom, while LipE relates potency to the lipophilicity of the compound. For example, in a study of P-glycoprotein inhibitors, these efficiencies were calculated to identify derivatives with the best ratio of activity to size or lipophilicity, guiding the design of new, more promising drug candidates. mdpi.com

Advanced Analytical Method Development for the Detection and Quantification of Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Chromatographic Separation Techniques

The separation of Ethyl (2-bromo-4-fluorophenoxy)acetate from potential impurities and matrix components is a critical first step in its analysis. The choice of chromatographic technique is dictated by the analyte's physicochemical properties, such as its volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve optimal separation, peak shape, and sensitivity. The choice of stationary phase is critical; a C18 column is often a suitable starting point for compounds of this nature due to its hydrophobic selectivity. The mobile phase composition, typically a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol), is adjusted to control the retention time and resolution. The unique properties of the fluorine atom can influence the interactions with the stationary phase, making the choice of organic modifier a key factor in achieving separation from structurally similar isomers. nih.govresearchgate.net

Further refinement of the method would involve investigating the effect of column temperature and flow rate on the separation. A photodiode array (PDA) or UV detector would be suitable for detection, with the optimal wavelength determined by acquiring the UV spectrum of this compound.

A hypothetical data table illustrating the optimization of HPLC conditions is presented below.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 60:40 Acetonitrile:Water | 70:30 Acetonitrile:Water | 65:35 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 25°C | 30°C | 35°C |

| Detection | UV at 254 nm | UV at 254 nm | UV at 265 nm (λmax) |

| Retention Time | 8.2 min | 5.1 min | 6.5 min |

| Resolution (Rs) | 1.8 | 1.6 | > 2.0 |

Gas Chromatography (GC) Method Development

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and sensitivity. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. The development of a GC method would focus on selecting the appropriate capillary column and optimizing the temperature program.

A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a common choice for the analysis of halogenated organic compounds. chromatographyonline.com The oven temperature program—including initial temperature, ramp rate, and final temperature—is optimized to ensure the efficient separation of the analyte from any related substances or contaminants. The injector and detector temperatures are also critical parameters that need to be optimized to prevent analyte degradation and ensure efficient detection.

A Flame Ionization Detector (FID) can be used for general-purpose analysis, while an Electron Capture Detector (ECD) would offer higher sensitivity for this halogenated compound.

A hypothetical data table for GC method development is shown below.

| Parameter | Condition 1 | Condition 2 (Optimized) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | Helium |

| Inlet Temp. | 250°C | 280°C |

| Oven Program | 100°C (1 min), 10°C/min to 250°C | 120°C (2 min), 15°C/min to 280°C |

| Detector | FID at 280°C | ECD at 300°C |

| Retention Time | 12.5 min | 9.8 min |

Ultra-Performance Liquid Chromatography (UPLC) Protocols

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with sub-2 µm particle sizes. The principles of method development for UPLC are similar to HPLC but require instrumentation capable of handling higher backpressures.

A UPLC method for this compound would likely employ a C18 or a phenyl-hexyl stationary phase. The shorter column lengths and smaller particle sizes necessitate higher flow rates and faster gradient elution profiles. The benefits include significantly reduced run times and solvent consumption, making it a more efficient technique for high-throughput analysis.

The following table provides a hypothetical UPLC protocol.

| Parameter | Protocol |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 2 min |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 40°C |

| Detection | PDA at 265 nm |

| Injection Vol. | 1 µL |

| Retention Time | 1.3 min |

Mass Spectrometry-Based Detection and Quantification

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both identification and quantification, offering high selectivity and sensitivity.

LC-MS and GC-MS Method Optimization

The hyphenation of liquid or gas chromatography with mass spectrometry allows for the unambiguous identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

For LC-MS, an electrospray ionization (ESI) source would be suitable. Optimization would involve adjusting the source parameters, such as capillary voltage and gas flows, to maximize the signal of the protonated molecule [M+H]⁺ or other relevant adducts.

In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can serve as a fingerprint for the compound. The optimization of the MS parameters, such as the electron energy, is crucial for obtaining a reproducible mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the analyte and its fragments, further increasing the confidence in its identification. chromatographyonline.com

Quantitative Analysis Using Internal Standards

For accurate quantification, especially in complex matrices, the use of an internal standard (IS) is highly recommended. The ideal internal standard should be structurally similar to the analyte but have a different mass to be distinguishable by the mass spectrometer. A stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) would be the gold standard, but a structurally analogous compound can also be effective.

The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the analyte. This approach compensates for variations in sample preparation and instrument response.

A hypothetical table for a quantitative LC-MS/MS method using an internal standard is provided below.

| Parameter | Value |

| Analyte | This compound |

| Internal Standard (IS) | Ethyl (2-bromo-4-chlorophenoxy)acetate |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | m/z 277/279 → 205/207 |

| MRM Transition (IS) | m/z 233/235 → 161/163 |

| Collision Energy | 20 eV |

| Dwell Time | 100 ms |

Spectroscopic Analytical Protocols for Trace Detection

Development of Spectrophotometric Assays

The development of spectrophotometric assays for the trace detection of this compound is an area of analytical chemistry focused on providing simple, rapid, and cost-effective methods for its quantification. While chromatographic techniques often offer high sensitivity and selectivity, spectrophotometry presents advantages in terms of reduced instrumentation complexity and lower solvent consumption. nih.gov The principle behind spectrophotometric analysis lies in the molecule's ability to absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The aromatic ring and the carbonyl group within the this compound structure are expected to produce a characteristic UV absorbance spectrum. The development of a quantitative assay would begin with determining the wavelength of maximum absorbance (λmax) in a suitable solvent system. This λmax is crucial for constructing a calibration curve, which correlates the absorbance of the compound with its concentration, following the Beer-Lambert law.

Advanced spectrophotometric techniques could be employed to enhance selectivity and overcome potential matrix interferences. These methods include:

Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. First-derivative spectrophotometry can be particularly useful for resolving overlapping spectral bands from interfering substances and for accurately determining the λmax of the target analyte. For instance, a first derivative ratio spectrophotometric method could be developed, which has been shown to be effective for the simultaneous quantitation of compounds in binary mixtures. nih.gov

Dual Wavelength Spectrophotometry: This method involves measuring the absorbance at two different wavelengths. The difference in absorbance is then used for quantification. This approach can effectively minimize the interference from co-existing substances that have a constant absorbance in the selected wavelength range. nih.gov

Ratio Difference Method: This technique involves dividing the absorption spectrum of the sample by that of a standard solution of the interfering substance. The difference in the amplitude of the resulting ratio spectrum at two selected wavelengths is then proportional to the concentration of the analyte. nih.gov